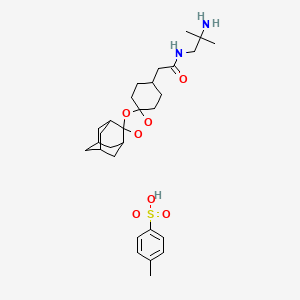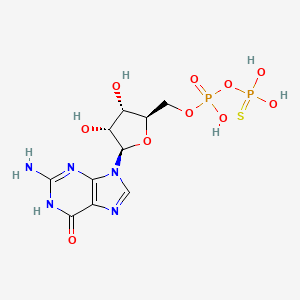
Arterolane p-Toluenesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arterolane p-Toluenesulfonic Acid is a compound that combines the antimalarial drug arterolane with p-toluenesulfonic acid. Arterolane is known for its potent antimalarial activity, while p-toluenesulfonic acid is often used to enhance the solubility and stability of pharmaceutical compounds. This combination is particularly significant in the treatment of malaria, a disease caused by Plasmodium parasites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arterolane p-Toluenesulfonic Acid involves the reaction of arterolane with p-toluenesulfonic acid. The process typically includes the following steps:
Preparation of Arterolane: Arterolane is synthesized through a series of chemical reactions starting from cyclohexanone, which undergoes multiple steps including cyclization and oxidation.
Reaction with p-Toluenesulfonic Acid: The synthesized arterolane is then reacted with p-toluenesulfonic acid under controlled conditions to form the final compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Arterolane: Large-scale synthesis of arterolane using industrial reactors.
Combination with p-Toluenesulfonic Acid: The bulk arterolane is then combined with p-toluenesulfonic acid in large mixing tanks, ensuring thorough mixing and reaction completion.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Arterolane p-Toluenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring of arterolane.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of arterolane.
Reduction: Reduced forms of arterolane with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Arterolane p-Toluenesulfonic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in research on malaria treatment and drug resistance.
Medicine: Investigated for its efficacy in treating malaria and potential use in combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Arterolane p-Toluenesulfonic Acid involves the generation of reactive oxygen species (ROS) within the malaria parasite. Arterolane targets the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and ROS, which ultimately kill the parasite. The p-toluenesulfonic acid component enhances the solubility and stability of arterolane, ensuring effective delivery and action within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: Another potent antimalarial drug with a similar mechanism of action.
Chloroquine: An older antimalarial drug with a different mechanism but used for comparison in efficacy studies.
Piperaquine: Often used in combination with other antimalarials for enhanced efficacy.
Uniqueness
Arterolane p-Toluenesulfonic Acid is unique due to its combination of arterolane’s potent antimalarial activity with the solubility-enhancing properties of p-toluenesulfonic acid. This combination improves the drug’s bioavailability and stability, making it a valuable addition to malaria treatment options.
Propriétés
Formule moléculaire |
C29H44N2O7S |
|---|---|
Poids moléculaire |
564.7 g/mol |
InChI |
InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |
Clé InChI |
ZNEZSLAXOUSCDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)

![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)



![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
